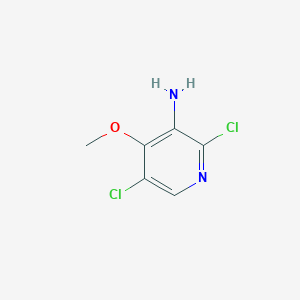

2,5-dichloro-4-methoxypyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

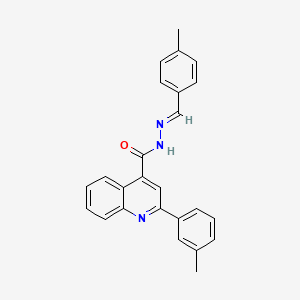

Molecular Structure Analysis

The molecular structure of “2,5-dichloro-4-methoxypyridin-3-amine” can be inferred from its name. It’s a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom) with methoxy (-OCH3) and amine (-NH2) functional groups at the 4th and 3rd positions respectively, and two chlorine atoms at the 2nd and 5th positions .Scientific Research Applications

Antimalarial Activity Exploration

A study by Barlin & Tan (1984) and Barlin & Tan (1985) explored the potential of N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate and related to 2,5-dichloro-4-methoxypyridin-3-amine, in antimalarial applications. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening.

Chemical Synthesis and Stability

The synthesis and stability of compounds related to 2,5-dichloro-4-methoxypyridin-3-amine have been the focus of several studies. For instance, Ji, Li, & Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. Additionally, Saggiomo & Lüning (2008) investigated the remarkable stability of imino macrocycles in water, including those generated from 4-methoxypyridine-2,6-dicarbaldehyde, a related compound.

Tautomerisation and Structural Features

The tautomerisation and structural features of acridin-9-amines substituted at the exocyclic nitrogen atom, closely related to 2,5-dichloro-4-methoxypyridin-3-amine, have been studied by Wróblewska et al. (2006). This research provides insights into the relations between tautomeric equilibria and the properties of substituents or features of the medium.

Synthesis of Derivatives

Electropolymerization and Optical Activity

The electropolymerization of 2-methoxyaniline-5-sulfonic acid, a compound structurally similar to 2,5-dichloro-4-methoxypyridin-3-amine, was investigated by Strounina, Kane-Maguire, & Wallace (1999) for the production of optically active sulfonated polyanilines.

Safety and Hazards

Based on the information for related compounds, “2,5-dichloro-4-methoxypyridin-3-amine” may present some hazards. For instance, “4-Chloro-5-methoxypyridin-3-amine” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name |

2,5-dichloro-4-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPZKWSMYMBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-methoxypyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)